3,6,9,12,15-Pentaoxapentacosan-1-ol

Description

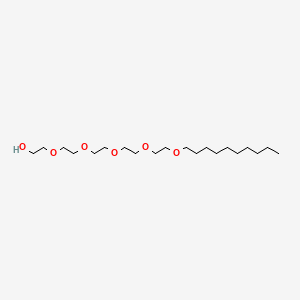

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXPOSPGRHYIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075201 | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23244-49-7 | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deceth-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5): Physicochemical Properties and Advanced Characterization for Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6,9,12,15-Pentaoxapentacosan-1-ol, a nonionic surfactant commonly known in the scientific community as Pentaethylene Glycol Monodecyl Ether or C10E5, represents a class of amphiphilic molecules critical to advancements in pharmacology, materials science, and biochemistry. Its unique structure, consisting of a hydrophilic pentaethylene glycol head and a lipophilic decyl tail, imparts valuable properties for emulsification, solubilization, and the formation of structured micellar systems. This guide provides an in-depth exploration of the core physicochemical properties of C10E5, supported by experimental data and established analytical protocols. The causality behind its molecular behavior and the methodologies for its precise characterization are detailed to empower researchers in harnessing its full potential.

Molecular Identity and Structure

The efficacy of C10E5 as a surfactant is fundamentally derived from its amphiphilic molecular architecture. The molecule consists of a ten-carbon alkyl chain (decyl group), which constitutes the hydrophobic (lipophilic) tail, covalently bonded to a chain of five repeating ethylene oxide units, terminated with a hydroxyl group, which forms the hydrophilic head. This dual nature allows C10E5 to partition at interfaces between immiscible phases, such as oil and water, reducing interfacial tension.

The systematic IUPAC name for this compound is 2-[2-[2-[2-(2-decyloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol. It is identified by the CAS Registry Number 23244-49-7 .

Below is a diagram illustrating the molecular structure of C10E5, highlighting its distinct hydrophilic and lipophilic domains.

Caption: Molecular structure of this compound (C10E5).

Core Physicochemical Properties

The functional characteristics of C10E5 are defined by a set of key physicochemical parameters. These properties dictate its behavior in solution and its suitability for various applications, from stabilizing emulsions to solubilizing membrane proteins.

| Property | Value | Source(s) |

| CAS Number | 23244-49-7 | [1][2][3] |

| Molecular Formula | C₂₀H₄₂O₆ | [1] |

| Molecular Weight | 378.54 g/mol | [1][4] |

| Appearance | Colourless liquid | [3] |

| Density (at 20°C) | 0.973 g/mL | [1][2] |

| Boiling Point (at 760 mmHg) | 460.9 °C | [3] |

| Flash Point | 232.6 °C | [3] |

| Refractive Index (n20/D) | 1.453 | [1][2][3] |

| Storage Temperature | Recommended at -15°C | [1][2][3] |

| Critical Micelle Conc. (CMC) | Temperature-dependent (see Section 3.1) | [5] |

| Hydrophile-Lipophile Balance (HLB) | 12.4 (Calculated) | [6] |

| Topological Polar Surface Area (TPSA) | 66.38 Ų | [3][7] |

| LogP (Computed) | 3.20 | [3][7] |

In-Depth Analysis of Surfactant Properties

Micellization and Critical Micelle Concentration (CMC)

A defining characteristic of any surfactant is its ability to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[8] Below the CMC, C10E5 molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules aggregate to form spherical or cylindrical structures where the hydrophobic decyl tails are sequestered from the aqueous environment in the core, and the hydrophilic ethylene glycol heads form a shell at the micelle-water interface. This phenomenon is crucial for the solubilization of hydrophobic substances within the micellar core.

The CMC is not a fixed value; it is influenced by factors such as temperature and the presence of electrolytes. For C10E5, the CMC exhibits a characteristic U-shaped dependence on temperature, with a minimum CMC value observed at a specific temperature. This behavior is a hallmark of nonionic poly(ethylene oxide) surfactants and is attributed to the temperature-dependent hydration of the ethylene oxide chains. At lower temperatures, increased hydration of the hydrophilic head group favors the monomeric state, thus increasing the CMC. As the temperature rises, the hydrogen bonds between water and the ether oxygens weaken, leading to dehydration of the head group, which promotes micellization and lowers the CMC. Further increases in temperature can lead to an increase in the CMC again. A graphical representation of this relationship for C10E5 has been established in the literature.[5]

Hydrophile-Lipophile Balance (HLB)

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to predict the behavior of a surfactant.[6][9] For non-ionic surfactants like C10E5, Griffin's method is a widely accepted approach for calculating the HLB value:[6]

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion (the pentaethylene glycol head).

-

M is the total molecular mass of the molecule.

For C10E5:

-

The hydrophilic portion is -(OCH₂CH₂)₅OH. The mass is (5 * 44.05) + 17.01 = 237.26 g/mol .

-

The total molecular weight is 378.54 g/mol .

Therefore, the calculated HLB for C10E5 is: HLB = 20 * (237.26 / 378.54) ≈ 12.5

An HLB value in the range of 8 to 16 is indicative of an oil-in-water (O/W) emulsifier, which aligns with the primary function of C10E5.[6] This value confirms its utility in creating stable dispersions of oil-based substances in aqueous systems, a critical requirement in many pharmaceutical formulations.

Experimental Methodologies for Characterization

The precise determination of the physicochemical properties of C10E5 requires robust and validated analytical techniques. The choice of methodology is critical for ensuring data accuracy and reproducibility, which are paramount in research and development settings.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a nonionic surfactant like C10E5.

Caption: A typical experimental workflow for the synthesis and characterization of C10E5.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tension is the most common property measured. Below the CMC, adding more surfactant causes a sharp decrease in the surface tension of the solution. Above the CMC, additional surfactant forms micelles, and the surface tension remains relatively constant.[8]

Protocol: Surface Tensiometry (Du Noüy Ring Method)

-

Preparation of Stock Solution: Prepare a concentrated stock solution of C10E5 in high-purity deionized water (e.g., 10 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that is expected to bracket the CMC (e.g., from 0.01 mM to 5 mM).

-

Instrument Calibration: Calibrate a surface tensiometer using a standard of known surface tension, such as pure water (72.8 mN/m at 20°C). Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming) before each measurement.

-

Measurement: For each dilution, measure the surface tension at a controlled temperature (e.g., 25°C). Allow the solution to equilibrate before taking a reading.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two distinct linear regions. The concentration at the intersection of these two lines is the CMC.

Determination of Purity and Polydispersity

Principle: Commercial nonionic surfactants are often a mixture of oligomers with varying ethylene oxide chain lengths. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and the distribution of these oligomers.[10][11]

Protocol: Gas Chromatography (GC-FID)

-

Sample Preparation: The hydroxyl group of C10E5 is often derivatized (e.g., silylation with BSTFA) to increase its volatility and thermal stability for GC analysis.

-

Instrument Setup:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).[11]

-

Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Oven Program: A temperature ramp is used to separate the different ethylene oxide oligomers. A typical program might start at 100°C and ramp up to 300°C.

-

Detector: A Flame Ionization Detector (FID) is suitable for detecting hydrocarbon-containing molecules.

-

-

Analysis: Inject the derivatized sample. The resulting chromatogram will show a series of peaks, each corresponding to a C10En oligomer.

-

Interpretation: The area of each peak is proportional to the amount of that oligomer present. The purity can be calculated as the area of the main C10E5 peak relative to the total area of all peaks. The distribution of peaks provides information on the polydispersity of the sample.

Applications in Research and Development

The well-defined physicochemical properties of C10E5 make it a versatile tool for scientists:

-

Drug Delivery: Its ability to form micelles allows for the solubilization and encapsulation of poorly water-soluble drugs, enhancing their bioavailability.

-

Membrane Protein Biochemistry: C10E5 is used to gently extract and solubilize membrane proteins from lipid bilayers, preserving their native conformation and function for structural and functional studies.

-

Emulsion Formulation: In pharmaceuticals and cosmetics, it serves as a highly effective O/W emulsifier, creating stable and aesthetically pleasing creams and lotions.

-

Surface Chemistry: Researchers use C10E5 as a model nonionic surfactant to study fundamental processes of adsorption, micellization, and wetting.

Conclusion

This compound (C10E5) is a nonionic surfactant with a well-characterized set of physicochemical properties that are highly advantageous for a range of scientific applications. A thorough understanding of its density, refractive index, CMC, and HLB value, coupled with robust analytical methodologies for its characterization, is essential for its effective and reproducible use in research and development. This guide provides the foundational knowledge and practical insights required for scientists to confidently integrate C10E5 into their experimental designs.

References

- Pentaethylene glycol monododecyl ether. (n.d.). In chemeurope.com.

- C10E5 CAS#: 23244-49-7. (n.d.). ChemWhat.

- C10E5|23244-49-7. (n.d.). LookChem.

- Pentaethylene glycol monododecyl ether. (n.d.). In Wikipedia.

- 3,6,9,12,15-Pentaoxaheptacosan-1-ol. (n.d.). PubChem.

- Surface tension vs temperature curves of C10E5. (n.d.). ResearchGate.

- Surface density at cmc vs temperature curves. (n.d.). ResearchGate.

- Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. (2012). RSC Publishing.

- Universal method for the determination of nonionic surfactant content in the presence of protein. (2007). National Institutes of Health (NIH).

- Critical micelle concentration. (n.d.). In Wikipedia.

- Titration of nonionic surfactants. (n.d.). SI Analytics.

- Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins. (2023). ACS Publications.

- Characteristics of nonionic surfactants calculated from the model. (n.d.). ResearchGate.

- Hydrophilic–lipophilic balance. (n.d.). In Wikipedia.

- Hydrophile-Lipophile Balance (HLB). (2016, May 28). YouTube.

- Hydrophilic-lipophilic balance – Knowledge and References. (n.d.). Taylor & Francis.

- Hydrophile-lipophile balance system - Surfactants. (n.d.). Pharmacy 180.

- Critical Micelle Concentration and the Transition Point for Micellar Size Distribution. (n.d.). Penn State.

- Surfactants - surface active agents. (n.d.). PCC Group.

- Surfactant Properties of Alkylbenzyldimethylammonium Chloride Oilfield Corrosion Inhibitors. (2013). ResearchGate.

- Surfactant Synergistic Effect and Interfacial Properties of Microemulsions. (2024). ResearchGate.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. C10E5 | 23244-49-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 五聚乙二醇单癸醚 - C10E5, 五聚(5)乙二醇癸醚 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 10. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Universal method for the determination of nonionic surfactant content in the presence of protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol

This guide provides a comprehensive overview of the synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a monodisperse oligoethylene glycol derivative. These compounds are of significant interest in biomedical and pharmaceutical research, particularly in drug delivery and PEGylation, due to their biocompatibility, hydrophilicity, and precise molecular weight.[1][2][3] This document will delve into the prevalent synthetic strategies, focusing on the mechanistic underpinnings and providing a detailed, field-tested protocol for its preparation.

Introduction to this compound

This compound is a bifunctional molecule featuring a hydrophilic pentaethylene glycol chain and a hydrophobic decyl chain. This amphiphilic nature makes it a valuable surfactant and a key building block for more complex molecular architectures used in various applications, including the formation of micelles for drug encapsulation and as a surface modifier for nanoparticles to improve their pharmacokinetic profiles.[4][5] The monodispersity of this oligoethylene glycol is crucial, as it ensures batch-to-batch consistency and predictable in vivo behavior, which is a significant advantage over polydisperse polyethylene glycols (PEGs).[6]

Synthetic Strategy: The Williamson Ether Synthesis

The most common and versatile method for the synthesis of oligoethylene glycol ethers is the Williamson ether synthesis.[7][8][9][10] This reaction involves the coupling of an alkoxide with an alkyl halide or sulfonate. For the synthesis of this compound, this translates to the reaction of a deprotonated pentaethylene glycol with a decyl halide or sulfonate.

Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong base is required to deprotonate one of the terminal hydroxyl groups of pentaethylene glycol, forming a potent nucleophile (the alkoxide). This alkoxide then attacks the electrophilic carbon of the decyl halide, displacing the leaving group (halide or sulfonate) and forming the ether linkage.

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that generates hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from pentaethylene glycol and 1-bromodecane.

Materials:

-

Pentaethylene glycol (HO(CH2CH2O)5H)

-

1-Bromodecane (CH3(CH2)9Br)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step-by-Step Procedure:

-

Preparation of the Alkoxide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentaethylene glycol (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.

-

-

Williamson Ether Synthesis:

-

Dissolve 1-bromodecane (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the 1-bromodecane solution dropwise to the stirred alkoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

The crude product will likely contain unreacted starting materials and the di-substituted byproduct. Purification is typically achieved by column chromatography on silica gel.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The polarity can be gradually increased to first elute the less polar 1-bromodecane and the di-substituted byproduct, followed by the desired monosubstituted product.

Characterization: The purified this compound should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| 1H NMR | Signals corresponding to the decyl chain protons, the ethylene glycol protons, and the terminal hydroxyl proton. Integration of the signals should confirm the ratio of the two chains. |

| 13C NMR | Distinct peaks for each carbon in the decyl and pentaethylene glycol chains. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C20H42O6 (378.5 g/mol ).[11] |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-substituted product and simplify purification. The resulting monodisperse oligoethylene glycol ether is a valuable tool for researchers in drug development and materials science, enabling the creation of well-defined and highly functional materials.

References

- Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols). PubMed.

- One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates. National Institutes of Health (NIH).

- Synthesis of Branched Monodisperse Oligoethylene Glycols and 19F MRI-Traceable Biomaterials through Reductive Dimerization of Azides. ACS Publications.

- Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Royal Society of Chemistry (RSC) Publishing.

- Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Royal Society of Chemistry (RSC) Publishing.

- PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. PubMed.

- Stepwise PEG synthesis featuring deprotection and coupling in one pot. National Center for Biotechnology Information (PMC).

- Solid Phase Stepwise Synthesis of Polyethylene Glycol. National Center for Biotechnology Information (PMC).

- Significant Applications of Polyethylene Glycol. Adroit Market Research.

- Solid Phase Stepwise Synthesis of Polyethylene Glycols. PubMed.

- Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. MCH.

- PEGs as free PTCs in Williamson ether syntheses in bases. ResearchGate.

- Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. National Center for Biotechnology Information (PMC).

- LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. ResearchGate.

- This compound. PubChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Significant Applications of Polyethylene Glycol [adroitmarketresearch.com]

- 3. What Is Polyethylene Glycol (PEG) & Its Application | Biopharma PEG [biochempeg.com]

- 4. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.universci.com [pubs.universci.com]

- 6. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]

- 7. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C20H42O6 | CID 168092 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,6,9,12,15-Pentaoxapentacosan-1-ol structure and molecular weight

An In-depth Technical Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and applications of this compound.

Abstract

This compound is a non-ionic surfactant and a member of the polyethylene glycol (PEG) ether family. Its amphiphilic nature, arising from a hydrophobic decyl chain and a hydrophilic pentaethylene glycol head, makes it a compound of significant interest in various scientific and industrial applications, including drug delivery, materials science, and as a component in personal care products. This guide provides a detailed examination of its molecular structure, physicochemical properties, a plausible synthetic route, and a summary of its key applications and analytical characterization methods.

Chemical Structure and Physicochemical Properties

This compound is systematically known as 2-[2-[2-[2-(2-decyloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol. The structure consists of a ten-carbon alkyl chain (decyl group) linked via an ether bond to a chain of five ethylene glycol units, terminating with a primary alcohol group.

-

Molecular Weight: 378.5 g/mol [1]

-

SMILES: CCCCCCCCCCOCCOCCOCCOCCOCCO[2]

-

InChI Key: QAXPOSPGRHYIHE-UHFFFAOYSA-N[2]

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Weight | 378.5 g/mol [1] |

| Monoisotopic Mass | 378.29813906 Da[1] |

| XLogP3 | 3.4[1] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 24 |

| Topological Polar Surface Area | 66.4 Ų[1] |

| Heavy Atom Count | 26 |

Synthesis and Purification

A common and effective method for the synthesis of polyethylene glycol ethers such as this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 1-decanol and 1-bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane.

Materials:

-

1-Decanol

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decanol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride portion-wise to the solution. Hydrogen gas will evolve.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium decanoxide.

-

Nucleophilic Substitution: Add a solution of 1-bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Synthetic Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Polyethylene glycol and its derivatives are widely used in various biomedical and pharmaceutical applications due to their biocompatibility, solubility in water, and low toxicity.[3][4][5]

-

Drug Delivery: The amphiphilic nature of this compound allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.[4][5] The PEG chains can also create a hydrophilic shield around nanoparticles or drug carriers, which helps to evade the immune system and prolong circulation time in the body.[4]

-

PEGylation: The terminal hydroxyl group can be functionalized to attach to proteins, peptides, or other therapeutic molecules. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[3][6]

-

Wound Healing and Tissue Regeneration: PEG-based materials, particularly hydrogels, are used in wound healing and tissue engineering applications.[4][7]

-

Non-ionic Surfactant: Due to its amphiphilic properties, it is used as a non-ionic surfactant in cosmetics, food, and industrial applications.[8]

Analytical Characterization

The characterization of PEGylated molecules is crucial to ensure their purity, identity, and homogeneity. A combination of analytical techniques is typically employed.

-

Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are powerful techniques for determining the molecular weight and the degree of PEGylation.[9][10] LC-MS can be used to separate and identify the components of a reaction mixture.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate PEGylated products from unreacted starting materials.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.

Logical Relationship of Characterization Techniques:

Caption: Relationship between analytical techniques and the molecular properties they help determine.

References

- Hutanu, D., Frishberg, M. D., Guo, L., & Darie, C. C. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives.

- Silva, L., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8.

- Huang, L., et al. (2013). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 85(15), 7496-7503.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168092, this compound.

- Hutanu, D., Frishberg, M. D., Guo, L., & Darie, C. C. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. ResearchGate.

- Yenilmez, E. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.

- Huang, L., Gough, P. C., & DeFelippis, M. R. (2013). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. ACS Publications.

- Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- Hutanu, D. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.

- Yenilmez, E. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.

- National Institute of Standards and Technology. (n.d.). 3,6,9,12,15-Pentaoxanonadecan-1-ol. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15920073, 3,6,9,12,15-Pentaoxaoctacosan-1-ol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71350607, 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL.

- Chemsrc. (n.d.). 3,6,9,12,15-Pentaoxaeicosan-1-ol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18281, 3,6,9,12,15-Pentaoxaheptacosan-1-ol.

- MDPI. (2018). Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp..

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74516, 3,6,9,12,15-Pentaoxanonadecan-1-ol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70251, 3,6,9,12-Tetraoxapentacosan-1-ol.

Sources

- 1. This compound | C20H42O6 | CID 168092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 23244-49-7: this compound [cymitquimica.com]

- 3. What Is Polyethylene Glycol (PEG) & Its Application | Biopharma PEG [biochempeg.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pubs.universci.com [pubs.universci.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,6,9,12,15-Pentaoxaheptacosan-1-ol | C22H46O6 | CID 18281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9,12,15-Pentaoxapentacosan-1-ol, a polyether compound with the CAS Number 23244-49-7 , is a molecule of significant interest in various scientific and industrial fields, particularly in pharmaceuticals and materials science.[1] Its unique molecular structure, characterized by a long carbon chain interspersed with multiple ether linkages and a terminal hydroxyl group, imparts a desirable combination of hydrophilic and lipophilic properties.[1] This amphiphilic nature makes it a versatile surfactant and emulsifier.[1] This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and diverse applications, with a focus on its relevance to drug development and research.

Core Chemical and Physical Properties

The distinct properties of this compound stem from its molecular architecture. The presence of five ether groups and a terminal hydroxyl group contributes to its solubility in polar solvents, while the long decyl hydrocarbon tail provides lipophilic characteristics.[1] This balance is crucial for its function in various formulations.

| Property | Value | Source |

| CAS Number | 23244-49-7 | [1][2] |

| Molecular Formula | C₂₀H₄₂O₆ | [1][2] |

| Molecular Weight | 378.5 g/mol | [2] |

| IUPAC Name | 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [2] |

| Synonyms | Pentaethylene glycol monodecyl ether, C10E5, Polyoxyethylene (5) decyl ether | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Increased solubility in polar solvents | [1] |

Synthesis and Manufacturing

The synthesis of this compound, a type of fatty alcohol polyoxyethylene ether, typically involves the condensation of a C10 fatty alcohol (1-decanol) with multiple units of ethylene oxide.[3] This ethoxylation process is a cornerstone of surfactant manufacturing.

General Synthesis Workflow

The production method generally involves reacting 1-decanol with ethylene oxide in the presence of a catalyst. The number of ethylene oxide units added can be controlled to achieve the desired properties of the final product.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development and Research

The utility of this compound and similar polyethylene glycol ethers in the pharmaceutical and research sectors is extensive, primarily due to their surfactant properties and low toxicity.[4][5]

Key Application Areas:

-

Excipient in Formulations: Its ability to act as a solubilizer and emulsifier makes it a valuable excipient in drug formulations.[5][6] It can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[5]

-

Drug Delivery Systems: The molecular flexibility and stability of this compound are advantageous for its incorporation into drug delivery systems.[1] It can be a component of nanoparticles, liposomes, and other carriers designed to improve drug targeting and release profiles.

-

Biochemical Research: In a research context, it can be used to create high osmotic pressures and as a non-ionic detergent for solubilizing membrane proteins without denaturation.[4]

-

Topical and Transdermal Preparations: As an emulsifier and penetration enhancer, it finds use in creams, lotions, and ointments to facilitate the delivery of active ingredients through the skin.[6]

Mechanism of Action as a Surfactant

The amphiphilic nature of this compound allows it to form micelles in aqueous solutions. The hydrophobic decyl tails encapsulate non-polar molecules, such as certain APIs, while the hydrophilic polyoxyethylene heads interact with the aqueous environment, effectively solubilizing the otherwise insoluble compound.

Caption: Encapsulation of an API within a micelle formed by this compound.

Safety and Handling

According to available safety data, this compound may cause skin and eye irritation, as well as respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It is generally considered stable and incompatible with strong oxidizing agents.[3]

Conclusion

This compound is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its well-defined chemical properties, particularly its amphiphilic nature, make it an effective surfactant, emulsifier, and solubilizing agent. These characteristics, combined with its low toxicity profile, have led to its widespread use in pharmaceutical formulations and various research applications. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in advancing scientific and therapeutic innovations.

References

- ChemBK. Polyethylene Glycol Monododecyl Ether. [Link]

- PubChem. This compound | C20H42O6 | CID 168092. [Link]

- Dayang Chem (Hangzhou) Co.,Ltd. What is polyethylene glycol monocetyl ether used for. [Link]

Sources

- 1. CAS 23244-49-7: this compound [cymitquimica.com]

- 2. This compound | C20H42O6 | CID 168092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. calpaclab.com [calpaclab.com]

- 5. News - What is polyethylene glycol monocetyl ether used for [unilongmaterial.com]

- 6. Applications of Polyethylene Glycol Monocetyl Ether_Chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 3,6,9,12,15-Pentaoxapentacosan-1-ol in Organic Solvents for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a polyether compound with significant potential in pharmaceutical and materials science applications.[1] Recognizing the scarcity of direct empirical solubility data for this specific molecule, this guide emphasizes a predictive and experimental approach. We delve into the theoretical underpinnings of solubility, focusing on the powerful Hansen Solubility Parameters (HSP) as a predictive tool. Furthermore, we provide detailed, field-proven experimental protocols, including the classic shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis. This dual approach of prediction and verification equips researchers and drug development professionals with a robust methodology to confidently assess and leverage the solubility characteristics of this compound in a wide array of organic solvents.

Introduction: The Significance of this compound and its Solubility

This compound, a member of the poly(ethylene glycol) (PEG) ether family, is a molecule of considerable interest in advanced applications. Its structure, featuring a hydrophobic decyl chain and a hydrophilic pentaethylene glycol head, imparts amphiphilic properties, making it a valuable non-ionic surfactant.[1] In the realm of drug development, such molecules are crucial for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), formulating stable emulsions and microemulsions, and as components in sophisticated drug delivery systems.[2]

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in these applications. A thorough understanding of its solubility behavior is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for creating stable and effective drug formulations.

-

Process Chemistry: Designing efficient purification and manufacturing processes.

-

Predictive Modeling: Building robust models to forecast the behavior of formulations.

This guide will navigate the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. The Hansen Solubility Parameters (HSP) offer a more quantitative and predictive framework by dissecting the total cohesive energy of a substance into three distinct components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[3]

The central principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of two substances in the three-dimensional Hansen space provides a numerical measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Determining the Hansen Solubility Parameters of this compound

For this compound (C₁₀H₂₁(OCH₂CH₂)₅OH), the key functional groups are the alkyl chain (-CH₂-, -CH₃), the ether linkages (-O-), and the terminal hydroxyl group (-OH).

Utilizing HSP for Solvent Screening

Once the HSP values for this compound are estimated, they can be used to screen a wide range of organic solvents. The following table provides the HSP values for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Note: These values are sourced from various publicly available databases and may have slight variations depending on the determination method.[6][7][8]

By calculating the Ra between this compound and each solvent, a ranked list of potential "good" solvents can be generated.

Experimental Verification: The Shake-Flask Method

While theoretical predictions are invaluable for initial screening, experimental verification is crucial for obtaining accurate, quantitative solubility data. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9][10][11]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the undissolved solute is separated by filtration or centrifugation, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[10][11]

Detailed Experimental Protocol

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The excess should be visually apparent.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[13][14][15][16]

Visualization of the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Predicted Solubility (based on HSP) | Experimental Solubility ( g/100 mL at 25°C) |

| Solvent A | Good | [Insert experimental value] |

| Solvent B | Moderate | [Insert experimental value] |

| Solvent C | Poor | [Insert experimental value] |

| ... | ... | ... |

By comparing the predicted solubility from the HSP model with the experimental results, a comprehensive understanding of the solubility profile of this compound can be established. Discrepancies between the predicted and experimental data can provide valuable insights into specific solvent-solute interactions that are not fully captured by the HSP model.

Conclusion: A Pathway to Informed Formulation

This technical guide has outlined a robust, two-pronged approach to determining the solubility of this compound in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method, researchers and drug development professionals can efficiently screen solvents and obtain the reliable quantitative data necessary for successful formulation and process development. This methodology not only saves time and resources but also provides a deeper understanding of the molecular interactions that govern solubility, ultimately leading to more informed and scientifically sound decisions in the laboratory and beyond.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- ResearchGate. (2014, January 9). Can Hansen solubility parameters of liquids be determined experimentally using a set of solvents?. [Link]

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

- ResearchGate. (n.d.). Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. [Link]

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

- Pharmaceutical Sciences. (2024, February 15).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

- ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- National Institutes of Health. (n.d.).

- Kinam Park. (n.d.). Hansen Solubility Parameters. [Link]

- Scribd. (n.d.). Solubility Parameters: Solvents. [Link]

- PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... [Link]

- ResearchGate. (2025, August 7). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

- Kinam Park. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

- Scribd. (n.d.). Hansen Solubility Parameters Values List. [Link]

- Universal Journal of Green Chemistry. (2024, November 13).

- Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

- MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

- OUCI. (n.d.). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

- Semantic Scholar. (2016, February 23). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Link]

- UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]

- PubChem. (n.d.). 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL. [Link]

- PubChem. (n.d.). 3,6,9,12,15-Pentaoxanonadecan-1-ol. [Link]

- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

- PubChem. (n.d.). 3,6,9,12,15-Pentaoxaoctacosan-1-ol. [Link]

- US EPA. (n.d.). 3,6,9,12,15-Pentaoxaheptadecan-1-ol - Substance Details - SRS. [Link]

- NIST WebBook. (n.d.). 3,6,9,12,15-Pentaoxanonadecan-1-ol. [Link]

- PubChem. (n.d.). This compound. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. scribd.com [scribd.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Safe Handling of 3,6,9,12,15-Pentaoxapentacosan-1-ol for Research and Development

This guide provides comprehensive safety and handling protocols for 3,6,9,12,15-Pentaoxapentacosan-1-ol, a polyethylene glycol (PEG) ether compound. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar long-chain PEG derivatives. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related PEG ethers and authoritative sources on polyethylene glycols to establish a robust framework for safe laboratory practices.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a polyether with a terminal hydroxyl group, which imparts surfactant-like properties.[1] Understanding its chemical identity is foundational to anticipating its behavior and handling requirements.

-

IUPAC Name: 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol[2]

-

Synonyms: Pentaethylene glycol monodecyl ether, C10E5, Polyoxyethylene 5 Decyl Ether[1]

-

Molecular Weight: 378.54 g/mol [1]

The structure consists of a hydrophilic pentaethylene glycol chain and a lipophilic decyl chain, making it an effective non-ionic surfactant.[1] Its relatively high molecular weight suggests low volatility at room temperature.[1]

Table 1: Representative Physicochemical Properties of Long-Chain PEG Ethers

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | General knowledge from related SDS |

| Odor | Mild, characteristic | General knowledge from related SDS |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Volatility | Low | [1] |

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented, data from analogous long-chain PEG ethers, such as polyethylene glycol monododecyl ether, indicate a potential for mild to moderate hazards.[3][4]

Primary Hazards:

-

Eye Irritation: Direct contact can cause serious eye irritation.[3][4]

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.[4]

-

Aquatic Toxicity: Some PEG ethers are very toxic to aquatic life, with long-lasting effects.[3]

Potential Contaminants:

The manufacturing process of PEG compounds, known as ethoxylation, may result in trace amounts of unreacted ethylene oxide and the byproduct 1,4-dioxane, both of which are recognized as potential carcinogens.[5][6] While modern manufacturing processes aim to minimize these impurities, their potential presence should be a consideration in risk assessment.

Expert Insight: The primary risk in a laboratory setting is direct contact with the skin and eyes. The low volatility of this compound reduces the risk of inhalation exposure under standard laboratory conditions. However, aerosol-generating procedures should be performed with caution.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls, is crucial. PPE serves as the final barrier of protection.

Hierarchy of Controls

The following diagram illustrates the preferred order of control measures for handling this compound.

Caption: Hierarchy of controls for managing exposure risk.

Engineering Controls:

-

Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.[4]

-

Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[4]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[4]

-

Respiratory Protection: Generally not required under normal handling conditions. If aerosols are generated, a NIOSH-approved respirator may be necessary.[8]

Section 4: Safe Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke in the work area.[3]

-

Keep containers tightly closed when not in use.[10]

Storage:

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep away from strong oxidizing agents and incompatible materials.[8]

-

Store in the original, tightly sealed container.[10]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Avoid release to the environment.[3] Given the potential for aquatic toxicity, do not dispose of this chemical down the drain.[3]

Section 5: Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.[4]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[10]

Spill Response Workflow

The following workflow outlines the steps for managing a small laboratory spill.

Caption: Step-by-step workflow for small spill response.

Section 6: Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution

-

Preparation: In a designated and well-ventilated area (preferably a fume hood), assemble all necessary equipment (beaker, stir plate, magnetic stir bar, graduated cylinder, and appropriate solvent).

-

PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Weighing: Accurately weigh the required amount of this compound in a tared beaker.

-

Dissolution: Add the desired volume of solvent (e.g., deionized water) to the beaker.

-

Mixing: Place the beaker on a stir plate and add a magnetic stir bar. Stir until the solid is completely dissolved.

-

Storage: Transfer the solution to a clearly labeled and sealed container.

-

Cleanup: Clean all glassware and the work area thoroughly. Dispose of any waste in a designated hazardous waste container.

Protocol 2: Handling a Small Spill

-

Alert: Immediately alert others in the vicinity.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

PPE: Before cleaning, put on appropriate PPE, including gloves, goggles, and a lab coat.

-

Containment: For a small liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10]

-

Collection: Carefully scoop the absorbed material into a labeled container for chemical waste.[10]

-

Decontamination: Wipe the spill area with soap and water, followed by a clean water rinse.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

References

- PubChem. This compound. [Link]

- U.S. Environmental Protection Agency. 3,6,9,12,15-Pentaoxaheptacosan-1-ol - Substance Details. [Link]

- SkinSAFE.

- NIST. 3,6,9,12,15-Pentaoxanonadecan-1-ol. [Link]

- PubChem. 3,6,9,12,15-Pentaoxaheptadecan-1-ol. [Link]

- PubChem. 16-Propyl-3,6,9,12,15-pentaoxapentacosan-1-OL. [Link]

- ResearchGate. Final report on the safety assessment of PEG (Polyethylene Glycol)-2, -4, -6, -8, -12, -20, -32, -75 and -150 Dilaurate; PEG-2, -4, -6, -8, -9, -10, -12, -14. [Link]

- Agilent. Polyethylene glycol Standard_NAEnglish. [Link]

- PubChem. 3,6,9,12,15-Pentaoxaoctacosan-1-ol. [Link]

- Environmental Defence Canada. Toxic ingredient to avoid: PEG Compounds and their contaminants. [Link]

- PubChem. 3,6,9,12,15-Pentaoxahexacosan-1-ol. [Link]

- The Wellness Way. Is Polyethylene Glycol (PEG) Toxic? A Look at Its Known and Emerging Side Effects. [Link]

- National Institutes of Health. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C20H42O6 | CID 168092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. Toxic ingredient to avoid: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 6. jillcarnahan.com [jillcarnahan.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. agilent.com [agilent.com]

The Versatility of 3,6,9,12,15-Pentaoxapentacosan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the rational selection of excipients is paramount to the success of a formulation. Among the versatile class of non-ionic surfactants, 3,6,9,12,15-Pentaoxapentacosan-1-ol, also known as Pentaethylene glycol monodecyl ether (C10E5), presents a unique profile of properties that make it a compelling candidate for a range of sophisticated applications. This in-depth technical guide provides a comprehensive overview of the core attributes of C10E5 and its practical applications, with a focus on drug delivery, membrane protein extraction, and protein stabilization.

Core Principles: Understanding the Physicochemical Behavior of this compound

This compound is an amphiphilic molecule, possessing a hydrophilic pentaethylene glycol head and a hydrophobic decyl tail. This dual nature governs its behavior in aqueous solutions, leading to self-assembly into micelles and a significant reduction in surface tension at interfaces.

Surfactant Properties: Critical Micelle Concentration and Surface Tension

The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Below the CMC, this compound primarily exists as monomers and adsorbs at interfaces, leading to a sharp decrease in the surface tension of the solution. Above the CMC, the interfaces are saturated, and additional surfactant molecules form micelles, with the surface tension remaining relatively constant.[1]

The CMC of this compound is influenced by temperature. As the temperature increases, the CMC generally decreases, indicating that micellization is favored at higher temperatures.[2] This behavior is crucial when designing temperature-sensitive formulations.

| Temperature (°C) | Critical Micelle Concentration (CMC) (mmol/kg) |

| 15 | ~0.85 |

| 20 | ~0.80 |

| 25 | ~0.75 |

| 30 | ~0.70 |

| 35 | ~0.65 |

Note: The data presented is an approximation based on graphical representations from the literature for C10E5 and may vary slightly based on experimental conditions.[2]

The surface tension of aqueous solutions of this compound decreases significantly with increasing concentration up to the CMC. This property is fundamental to its role as a wetting agent, emulsifier, and stabilizer.

| Concentration (mmol/kg) | Surface Tension (mN/m) at 25°C |

| 0.1 | ~55 |

| 0.2 | ~48 |

| 0.4 | ~40 |

| 0.6 | ~35 |

| ≥ 0.75 (CMC) | ~32 |

Note: The data presented is an approximation based on graphical representations from the literature for C10E5 and may vary slightly based on experimental conditions.

Applications in Advanced Drug Delivery

The unique properties of this compound make it a valuable tool in the formulation of advanced drug delivery systems, particularly for poorly water-soluble drugs.

Nanoparticle Formulation for Enhanced Bioavailability

Nanoparticles can significantly improve the dissolution rate and bioavailability of poorly soluble drugs. This compound can be employed as a stabilizer in the preparation of drug-loaded nanoparticles. Its amphiphilic nature allows it to adsorb onto the surface of the nanoparticles as they are formed, preventing aggregation and ensuring a stable dispersion.

This protocol provides a method for preparing celecoxib-loaded nanoparticles using a modified solvent evaporation technique with this compound as a stabilizer. Celecoxib, a poorly water-soluble anti-inflammatory drug, is used here as a model compound.[3]

Materials:

-

Celecoxib

-

Poly(lactic-co-glycolic acid) (PLGA)

-

This compound (C10E5)

-

Dichloromethane (DCM)

-

Purified water

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of celecoxib and PLGA in DCM. The ratio of drug to polymer can be varied to optimize drug loading.

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 1-2 mM) to ensure the presence of micelles which aid in stabilization.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. The energy input during this step is critical for determining the final particle size. The C10E5 molecules will orient at the oil-water interface, stabilizing the newly formed droplets.

-

Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the DCM to evaporate. As the solvent is removed, the PLGA and celecoxib precipitate to form solid nanoparticles.

-

Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with purified water to remove any excess surfactant and unencapsulated drug.

-

Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

Causality Behind Experimental Choices:

-

Surfactant Concentration: Using a C10E5 concentration above the CMC ensures a sufficient supply of surfactant molecules to rapidly coat the surface of the newly formed nanoparticles, preventing their aggregation.

-

Homogenization/Sonication: The intensity and duration of this step directly impact the particle size. Higher energy input generally leads to smaller nanoparticles.

-

Washing Step: This is crucial for removing residual solvent and excess surfactant, which could otherwise cause toxicity or instability.

Caption: Solubilization of an integral membrane protein by surfactant micelles.

This protocol provides a general framework for the extraction of membrane proteins from cultured cells using this compound. Optimization of the surfactant concentration and incubation time is often necessary for specific proteins. [4][5][6][7] Materials:

-

Cultured cells expressing the target membrane protein

-

Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

-

This compound (C10E5) stock solution (e.g., 10% w/v)

-

Centrifuge and ultracentrifuge

Procedure:

-

Cell Lysis: Harvest cells and resuspend them in a hypotonic lysis buffer. Disrupt the cells using a Dounce homogenizer or sonication.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in a solubilization buffer containing this compound. The final surfactant concentration should be above its CMC and typically in the range of 1-2% (w/v).

-

Incubation: Incubate the suspension on ice or at 4°C with gentle agitation for a period of time (e.g., 30 minutes to a few hours) to allow for solubilization.

-

Clarification: Centrifuge the solubilized membrane fraction at high speed to pellet any insoluble material.

-

Downstream Processing: The supernatant containing the solubilized membrane protein can then be used for purification techniques such as affinity chromatography.

Causality Behind Experimental Choices:

-

Detergent-to-Protein Ratio: A critical parameter is the ratio of detergent to protein. A sufficient excess of surfactant is required to effectively solubilize the protein and prevent aggregation.

-

Temperature: Low temperatures (4°C) are generally used to minimize protease activity and maintain protein stability during the extraction process.

-

Incubation Time: The optimal incubation time for solubilization varies depending on the protein and the strength of its interaction with the membrane.

Role in Protein Stabilization

The stability of therapeutic proteins, such as monoclonal antibodies, is a critical concern in their formulation. Non-ionic surfactants like this compound can play a crucial role in preventing protein aggregation and denaturation.

Mechanism of Protein Stabilization

The primary mechanism by which non-ionic surfactants stabilize proteins is through competitive adsorption at interfaces (e.g., air-water, solid-liquid). [8][9][10][11]Proteins are surface-active and can unfold and aggregate at these interfaces. By preferentially adsorbing to these surfaces, this compound effectively shields the protein from these destabilizing environments. Additionally, direct interactions between the surfactant and hydrophobic patches on the protein surface can prevent protein-protein interactions that lead to aggregation. [12]

Caption: Mechanism of protein stabilization by competitive adsorption.

Conclusion

This compound is a non-ionic surfactant with a well-defined set of physicochemical properties that make it a highly valuable tool for researchers and drug development professionals. Its ability to self-assemble into micelles, reduce surface tension, and interact with hydrophobic molecules underpins its diverse applications in drug delivery, membrane protein research, and protein stabilization. By understanding the core principles of its behavior and applying rationally designed experimental protocols, the full potential of this versatile excipient can be harnessed to address significant challenges in pharmaceutical formulation and biotechnology.

References

- Basic competitive adsorption mechanism of biologics stabilization via nonionic surfactants. (URL not available)

- Application Notes and Protocols for Membrane Protein Extraction using Octaethylene Glycol Monodecyl Ether (C10E8). Benchchem. (URL not available)

- Critical micelle concentration vs temperature curve of C10E5.

- Solubilization of itraconazole by surfactants and phospholipid-surfactant mixtures:interplay of amphiphile structure, pH and electrostatic interactions.

- Solubilization of Itraconazole by Surfactants and Phospholipid-Surfactant Mixtures: Interplay of Amphiphile Structure. Amazon S3. (URL not available)

- Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient. NIH. (URL not available)

- Mechanisms of stabilization of proteins by surfactants.

- Role of surfactants in the stabilization of protein formul

- Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. MDPI. (URL not available)

- Description of Temperature Dependence of Critical Micelle Concentration.

- Mechanisms for protein aggregation and stabiliz

- Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Sc

- The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. MDPI. (URL not available)

- Development and In-Vitro Evaluation of Itraconazole Loaded Nanoemulsion | Journal of Drug Delivery and Therapeutics. (URL not available)

- Solubility of Itraconazole in various oils, surfactants, and... | Download Table.

- Solubilization of Itraconazole by Surfactants and Phospholipid-Surfactant Mixtures: Interplay of Amphiphile Structure, pH and Electrostatic Interactions | Physical Chemistry | ChemRxiv | Cambridge Open Engage. (URL not available)

- Membrane Proteins Extraction Protocol.

- Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody. (URL not available)

- Pentaethylene glycol monododecyl ether. Wikipedia. [Link]

- Critical micelle concentr

- Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process.

- Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. (URL not available)

- Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles. PMC - NIH. (URL not available)

- Effect of formulation variables on preparation of celecoxib loaded polylactide-co-glycolide nanoparticles. PubMed. (URL not available)

- Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation.

- Overview of stabilization of high‐concentration antibody formulations...

- Crude Membrane protein extraction from tissues. Protocols.io. (URL not available)

- Interfacial tensions and aggregate structure in pentaethylene glycol monododecyl ether/oil/water microemulsion systems | Langmuir.

- Physicochemical Stability of Monoclonal Antibodies: A Review. PubMed. (URL not available)

- The stabilization of a human IgM monoclonal antibody with poly(vinylpyrrolidone). PubMed. (URL not available)